2-[1-ALLYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE
Overview
Description
2-{1-Allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes an imidazolidinyl ring, a thioxo group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-ALLYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidinyl ring.
Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Substitution Reactions: The aromatic substituents, including the 4-methoxyphenyl and 4-chlorophenyl groups, are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-Allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-Allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-[1-ALLYL-3-(4-METHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share structural similarities and are studied for their pharmacological activities.
Imidazolidinyl Compounds: Compounds with imidazolidinyl rings are of interest due to their diverse biological activities.
Thioxo Compounds: These compounds contain thioxo groups and are explored for their unique chemical properties.
Uniqueness
2-{1-Allyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-3-13-27-22(29)20(15-21(28)25-18-8-6-17(24)7-9-18)26(23(27)31)14-12-16-4-10-19(30-2)11-5-16/h3-11,20H,1,12-15H2,2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMFJXMEWBVZBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)CC=C)CC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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